6-(o-Tolyloxy)pyridin-3-amine
Description
6-(o-Tolyloxy)pyridin-3-amine is a pyridine derivative featuring an ortho-tolyloxy (2-methylphenoxy) substituent at the 6-position and an amino group at the 3-position of the pyridine ring. The ortho isomer’s steric profile and electronic effects are expected to differ significantly from para-substituted analogs due to proximity between the methyl group and the pyridine ring.
Properties
Molecular Formula |
C12H12N2O |
|---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
6-(2-methylphenoxy)pyridin-3-amine |
InChI |
InChI=1S/C12H12N2O/c1-9-4-2-3-5-11(9)15-12-7-6-10(13)8-14-12/h2-8H,13H2,1H3 |
InChI Key |
FKZIVMODFXEOBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OC2=NC=C(C=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position and Steric Effects
Electronic Effects of Substituents
| Compound Name | Substituent | Electronic Effect | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|
| 6-(p-Tolyloxy)pyridin-3-amine | p-Methylphenoxy | Electron-donating (via O) | 200.24 | 752969-65-6 |
| 6-(Trifluoromethoxy)pyridin-3-amine | CF₃O- | Electron-withdrawing | 178.11 | 135900-33-3 |
| 6-(Difluoromethyl)pyridin-3-amine | CHF₂- | Moderate electron-withdrawing | 143.12 (base) | 2173999-69-2 |
| 6-(Thiophen-3-yl)pyridin-3-amine | Thiophene | π-Conjugated, polarizable | 176.24 | 1159815-63-0 |
- Electron-donating groups (e.g., p-Tolyloxy) increase the electron density of the pyridine ring, enhancing the basicity of the amino group.
Physicochemical Properties
- Melting Points: 6-(Trifluoromethoxy)pyridin-3-amine: 31–33°C (predicted) . 6-(p-Tolyl)pyridin-3-amine (non-oxy analog): No direct data, but the absence of oxygen reduces hydrogen-bonding capacity, likely lowering melting points compared to oxy derivatives .
- Solubility :
- 6-(3-Methylbutoxy)pyridin-3-amine (C₁₀H₁₆N₂O): The bulky alkoxy group increases hydrophobicity, suggesting lower aqueous solubility than o-Tolyloxy analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
